

# BO-264: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



An in-depth analysis of the potent and selective TACC3 inhibitor, **BO-264**, detailing its chemical properties, biological activity, and experimental protocols relevant to drug discovery and development.

### Introduction

**BO-264** is a novel, highly potent, and orally active small molecule inhibitor of Transforming Acidic Coiled-Coil protein 3 (TACC3).[1][2][3] Identified as a promising anti-cancer agent, **BO-264** demonstrates significant anti-proliferative activity across a broad range of cancer cell lines. [1][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and key experimental methodologies associated with **BO-264**, intended for researchers and professionals in the fields of oncology, medicinal chemistry, and drug development.

# **Chemical Structure and Properties**

**BO-264**, with the IUPAC name 3-(4-methoxyphenyl)-N-(2-morpholinopyrimidin-4-yl)isoxazol-5-amine, is a structurally distinct chemotype.[1][3] Its core structure consists of a methoxyphenyl-isoxazole amine moiety linked to a morpholinopyrimidine group.

Table 1: Chemical and Physicochemical Properties of **BO-264** 



| Property          | Value                                                                         | Reference               |  |
|-------------------|-------------------------------------------------------------------------------|-------------------------|--|
| IUPAC Name        | 3-(4-methoxyphenyl)-N-(2-<br>morpholinopyrimidin-4-<br>yl)isoxazol-5-amine    | [1][3]                  |  |
| Synonyms          | BO 264, BO264                                                                 | [3]                     |  |
| CAS Number        | 2408648-20-2                                                                  | [3]                     |  |
| Molecular Formula | C18H19N5O3                                                                    | [3][5]                  |  |
| Molecular Weight  | 353.38 g/mol                                                                  | [2][3]                  |  |
| Exact Mass        | 353.1488                                                                      | [3]                     |  |
| SMILES            | COC1=CC=C(C2=NOC(NC3=<br>NC(N4CCOCC4)=NC=C3)=C2<br>)C=C1                      | N4CCOCC4)=NC=C3)=C2 [3] |  |
| Appearance        | Solid powder                                                                  | [3]                     |  |
| Purity            | >98% [3]                                                                      |                         |  |
| Solubility        | Soluble in DMSO                                                               | [2][3]                  |  |
| Log D (pH 7.4)    | 2.3                                                                           | [1]                     |  |
| Storage           | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C | [3]                     |  |

# **Biological Activity and Mechanism of Action**

**BO-264** is a potent inhibitor of TACC3, a protein frequently overexpressed in various cancers and implicated in the regulation of microtubule stability and centrosome integrity.[4][6] It also specifically blocks the function of the oncogenic FGFR3-TACC3 fusion protein.[2][7]

Table 2: In Vitro Biological Activity of BO-264



| Parameter         | Value   | Cell Line/System   | Reference |
|-------------------|---------|--------------------|-----------|
| IC50 (TACC3)      | 188 nM  | Cell-free assay    | [2][3]    |
| Kd (TACC3)        | 1.5 nM  | Cell-free assay    | [2][3]    |
| GI50 (JIMT-1)     | 232 nM  | Breast Cancer      | [1]       |
| IC50 (JIMT-1)     | 190 nM  | Breast Cancer      | [7]       |
| IC50 (HCC1954)    | 160 nM  | Breast Cancer      | [7]       |
| IC50 (MDA-MB-231) | 120 nM  | Breast Cancer      | [7]       |
| IC50 (MDA-MB-436) | 130 nM  | Breast Cancer      | [7]       |
| IC50 (CAL51)      | 360 nM  | Breast Cancer      | [7]       |
| IC50 (RT112)      | 0.3 μΜ  | FGFR3-TACC3 fusion | [7]       |
| IC50 (RT4)        | 3.66 μM | FGFR3-TACC3 fusion | [7]       |

The primary mechanism of action of **BO-264** involves the inhibition of TACC3, leading to a cascade of cellular events that culminate in cancer cell death. This process includes the induction of spindle assembly checkpoint (SAC)-dependent mitotic arrest, DNA damage, and apoptosis.[2][3] The inhibition of TACC3 disrupts microtubule stability, leading to aberrant spindle formation during mitosis. This triggers the SAC, halting the cell cycle in mitosis and ultimately leading to programmed cell death.





Click to download full resolution via product page

BO-264 signaling pathway leading to apoptosis.

# **Experimental Protocols**

This section details the methodologies for key experiments cited in the characterization of **BO-264**.



# Synthesis of BO-264

The synthesis of **BO-264** is a multi-step process.[4] A generalized workflow is presented below. For detailed reagents and conditions, refer to the cited literature.



Click to download full resolution via product page

Generalized synthesis workflow for **BO-264**.

### **Cell Viability Assay**

Objective: To determine the concentration of **BO-264** that inhibits cell growth by 50% (GI50) or cell viability by 50% (IC50).

### Protocol:

- Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
- Drug Treatment: Treat the cells with a serial dilution of **BO-264** (e.g., from 10 nM to 100 μM) for a specified period (e.g., 72 hours).[1] Include a vehicle control (e.g., DMSO).
- Assay: Measure cell viability using a suitable method, such as the CellTiter-Glo®
  Luminescent Cell Viability Assay or Sulforhodamine B (SRB) assay.[1][4]
- Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration. Calculate the IC50 or GI50 value using non-linear regression analysis.

# **Colony Formation Assay**

Objective: To assess the long-term effect of **BO-264** on the proliferative capacity of single cancer cells.



#### Protocol:

- Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
- Drug Treatment: Treat the cells with different concentrations of **BO-264** or a vehicle control.
- Incubation: Incubate the plates for an extended period (e.g., 12 days) to allow for colony formation.[1]
- Staining: Fix the colonies with a solution like methanol and stain with crystal violet.
- Quantification: Count the number of colonies (typically defined as clusters of >50 cells) in each well.

# Western Blot Analysis for Target Engagement and Pathway Modulation

Objective: To confirm the binding of **BO-264** to TACC3 and to analyze the downstream effects on signaling pathways.

### Protocol:

- Cell Lysis: Treat cells with **BO-264** for the desired time and concentration. Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., TACC3, p-Histone H3 (Ser10), cleaved PARP, p-ERK1/2).
   Subsequently, incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).



 Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

### In Vivo Tumor Growth Inhibition Studies

Objective: To evaluate the anti-tumor efficacy of **BO-264** in animal models.

#### Protocol:

- Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised or immunocompetent mice.
- Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the animals into treatment and control groups.
- Drug Administration: Administer **BO-264** orally to the treatment group, while the control group receives a vehicle.[4]
- Monitoring: Monitor tumor volume and body weight regularly throughout the study.
- Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis.[1]

# Conclusion

**BO-264** is a promising TACC3 inhibitor with potent anti-cancer activity demonstrated in a wide range of preclinical models. Its well-defined chemical structure, favorable physicochemical properties, and clear mechanism of action make it an attractive candidate for further development. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the therapeutic potential of **BO-264** and similar compounds in the ongoing effort to develop novel cancer therapies.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



# References

- 1. US11622966B2 Highly potent TACC3 inhibitor as a novel anticancer drug candidate -Google Patents [patents.google.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. axonmedchem.com [axonmedchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [BO-264: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15568257#bo-264-chemical-structure-and-properties]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com